molecular formula C6H9ClN2 B1643533 1-(3-chloropropyl)-1H-imidazole CAS No. 53710-78-4

1-(3-chloropropyl)-1H-imidazole

Cat. No.: B1643533
CAS No.: 53710-78-4
M. Wt: 144.6 g/mol
InChI Key: ALIORLVEFABXRY-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-imidazole (CAS: 53710-78-4) is a halogenated alkyl-substituted imidazole derivative with the molecular formula C₆H₉ClN₂ and a molar mass of 144.6 g/mol . This compound is widely used as a building block in organic synthesis, particularly for introducing imidazole-containing alkyl chains into macrocycles, polymers, and bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloropropyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIORLVEFABXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 1-chloropropane. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is often achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloropropyl group undergoes nucleophilic substitution, enabling functional group transformations:

Reaction Conditions

  • Reagents: Organotin reagents (e.g., tributyltin hydride, dibutylphenyltin hydride)

  • Catalyst: Lithium diisopropylamide (LDA)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: -50°C to room temperature

Example Reaction
1-(3-Chloropropyl)-1H-imidazole reacts with tributyltin hydride under LDA catalysis to yield 1-[3-(tributylstannyl)propyl]-1H-imidazole. This product serves as a precursor for Stille cross-coupling reactions .

Starting MaterialReagentProductYield
This compoundTributyltin hydride1-[3-(Tributylstannyl)propyl]-1H-imidazole82%

Alkylation Reactions

The imidazole nitrogen participates in alkylation, forming quaternary imidazolium salts:

Reaction Conditions

  • Reagents: Methyl iodide

  • Solvent: Excess methyl iodide (neat)

  • Temperature: 40°C

Example Reaction
Treatment with methyl iodide produces 1-{3-[dibutyl(phenyl)stannyl]propyl}-3-methyl-1H-imidazolium iodide, a key intermediate in organometallic synthesis .

ProductApplicationYield
1-{3-[Dibutyl(phenyl)stannyl]propyl}-3-methyl-1H-imidazolium iodideIonic liquid-supported tin reagents99%

Cross-Coupling Reactions

The stannylated derivative participates in Stille cross-coupling for C–C bond formation:

Reaction Conditions

  • Catalyst: Pd₂dba₃- CHCl₃

  • Solvent: Ionic liquid matrices

  • Temperature: 35°C

Example Reaction
1-[3-(Tributylstannyl)propyl]-1H-imidazole couples with aryl halides to form biaryl derivatives, critical in pharmaceutical synthesis .

SubstrateCoupling PartnerProductYield
1-[3-(Tributylstannyl)propyl]-1H-imidazoleAryl halidesBiaryl-imidazole hybrids85–92%

Hydrolysis and Condensation

While direct hydrolysis data for this compound is limited, analogous chloropropyl compounds hydrolyze under aqueous conditions:

Proposed Mechanism

  • Hydrolysis of the C–Cl bond forms 1-(3-hydroxypropyl)-1H-imidazole.

  • Acidic/basic conditions accelerate the reaction.

Coordination Chemistry

The imidazole ring coordinates transition metals, forming stable complexes:

Example Application
Gold(I) and gold(III) complexes derived from imidazole ligands show antitumor activity, though direct studies on this compound are pending .

Metal CenterLigandBiological Activity
Au(I)1,3-Diethyl-4,5-diphenylimidazoleCisplatin-resistant cancer inhibition

Comparative Reactivity

The chloropropyl group enhances reactivity compared to other imidazole derivatives:

CompoundKey Reactivity Difference
1-MethylimidazoleLacks substitution-ready functional groups
1-(2-Hydroxyethyl)-1H-imidazoleLimited cross-coupling utility
This compoundVersatile in organometallic transformations

Experimental Insights

  • Catalyst Recycling: Ionic liquid-supported tin reagents enable catalyst recovery, reducing waste .

  • Steric Effects: Bulky substituents on the imidazole ring slow substitution kinetics .

  • Thermal Stability: Decomposition above 140°C limits high-temperature applications .

Scientific Research Applications

1-(3-Chloropropyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the design of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkyl-Imidazole Derivatives

The chloropropyl group in 1-(3-chloropropyl)-1H-imidazole can be replaced with other halogens or functionalized alkyl chains, leading to distinct reactivity and applications. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
1-(3-Bromopropyl)-1H-imidazole Bromopropyl C₆H₉BrN₂ 204.06 Enhanced leaving-group reactivity for nucleophilic substitutions. Used in cross-coupling reactions.
1-(3-Azidopropyl)-1H-imidazole Azidopropyl C₆H₉N₅ 167.18 Click chemistry applications (e.g., macrocycle synthesis via azide-alkyne cycloaddition).
1-(3-Carboxypropyl)-1H-imidazole Carboxypropyl C₇H₁₀N₂O₂ 154.17 Coordination chemistry (metal-organic frameworks) and crystallography studies.
1-(3-Chloropropyl)-1H-benzo[d]imidazol-2(3H)-one Chloropropyl + benzimidazolone C₁₀H₁₁ClN₂O 210.66 Pharmaceutical intermediate (e.g., domperidone impurity synthesis).
Key Observations:
  • Halogen Influence : Bromine in 1-(3-bromopropyl)-1H-imidazole increases leaving-group ability compared to chlorine, facilitating faster SN2 reactions .
  • Functional Group Diversity : The azide group in 1-(3-azidopropyl)-1H-imidazole enables bioorthogonal click chemistry, while the carboxypropyl variant enhances metal-binding capacity .
  • Biological Activity : Benzoimidazolone derivatives (e.g., 1-(3-chloropropyl)-1H-benzo[d]imidazol-2(3H)-one) exhibit enhanced bioactivity due to the fused aromatic ring, which improves binding to biological targets .

Biological Activity

Overview

1-(3-Chloropropyl)-1H-imidazole is a heterocyclic organic compound belonging to the imidazole class, characterized by its nitrogen-containing five-membered ring structure. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

  • Chemical Formula : C6H9ClN2
  • Molecular Weight : 146.60 g/mol
  • CAS Number : 53710-78-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.
  • Binding Affinity : The imidazole ring participates in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen Activity (MIC µg/mL) Standard Comparison
Staphylococcus aureus50Ampicillin (100)
Escherichia coli62.5Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against these pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

A notable study explored the synthesis and biological evaluation of imidazole derivatives, including this compound. The study reported:

  • Synthesis Method : Alkylation of imidazole with 1-chloropropane in the presence of a base such as potassium carbonate.
  • Biological Testing : The compound was tested against various microbial strains, demonstrating promising antibacterial and antifungal activities .

Another investigation highlighted the compound's potential as a building block for enzyme inhibitors, particularly targeting aldosterone synthase, which plays a critical role in cardiovascular diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, comparisons were made with similar imidazole derivatives:

Compound Structure Biological Activity
1-(2-Chloroethyl)-1H-imidazoleShorter alkyl chainModerate antibacterial
1-(4-Chlorobutyl)-1H-imidazoleLonger alkyl chainEnhanced antifungal
1-(3-Bromopropyl)-1H-imidazoleBromine instead of chlorineAltered reactivity

The presence of chlorine in the chloropropyl group influences both the chemical reactivity and biological activity of the compound, differentiating it from its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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